molecular formula C11H14BrClN2 B3078018 2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1049738-87-5

2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3078018
CAS No.: 1049738-87-5
M. Wt: 289.6 g/mol
InChI Key: DGZSYMMBULNKJU-UHFFFAOYSA-N
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Description

2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a halogenated tryptamine derivative characterized by a bromine atom at the 7-position and a methyl group at the 2-position of the indole ring, with an ethylamine side chain at position 3. Its molecular formula is C₁₁H₁₃BrClN₂, and its calculated molecular weight is 288.5 g/mol (free base: 239.11 g/mol + HCl: 36.46 g/mol). The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.ClH/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7;/h2-4,14H,5-6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZSYMMBULNKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-bromoindole and 2-methylindole.

    Bromination: The bromination of 2-methylindole at the 7th position is achieved using bromine or a brominating agent under controlled conditions.

    Ethanamine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with an ethanamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various indole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13BrN2
  • Molecular Weight : Approximately 276.6 g/mol
  • CAS Number : 1049738-87-5

This compound belongs to the indole family, characterized by a bromine atom at the 7th position and a methyl group at the 2nd position of the indole ring, along with an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Chemistry

2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride serves as a building block in synthesizing more complex indole derivatives. These derivatives are significant in medicinal chemistry due to their diverse pharmacological properties.

Comparison with Similar Compounds :

Compound NameStructural FeaturesUnique Aspects
2-(7-bromo-1H-indol-3-yl)ethanamineLacks the methyl group at the 2nd positionMay affect biological activity and binding
2-(7-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethylamineContains a pyridine ringAlters chemical reactivity and applications
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamineAdditional methyl group at the 5th positionAffects steric and electronic properties

Biology

Research indicates that this compound exhibits various biological activities , including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, supporting its use in developing antimicrobial agents.
  • Antitumor Activity : Investigations into its antitumor potential have shown that it may modulate cellular pathways related to cancer cell proliferation. This mechanism is crucial for evaluating its therapeutic potential against cancers.

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases, particularly neurological disorders and cancers. The indole scaffold has been identified in many important synthetic drug molecules, indicating that compounds like this compound could play a role in drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various indole derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The compound's structural similarities to known antimicrobial agents suggest that it could be developed into a new class of antibiotics.

Case Study 2: Antitumor Mechanism

In vitro studies have shown that this compound inhibits cancer cell growth in specific cancer lines. The mechanism involves inducing apoptosis through modulation of key signaling pathways associated with cell survival and proliferation.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and as a precursor in synthesizing dyes and pigments. Its unique chemical structure allows for modifications that enhance material properties.

Mechanism of Action

The mechanism of action of 2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter levels and affecting mood and behavior. Additionally, its bromine and methyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine HCl 7-Br, 2-Me C₁₁H₁₃BrClN₂ 288.5 Bromine enhances lipophilicity; methyl group may sterically hinder binding.
Tryptamine hydrochloride (Compound 1) None C₁₀H₁₃ClN₂ 202.68 Baseline tryptamine structure; anti-plasmodial activity.
2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl (Compound 2) 5-Et C₁₂H₁₇ClN₂ 232.73 Ethyl group increases hydrophobicity; retains HSP90 binding.
2-(6-Methoxy-1H-indol-3-yl)ethanamine HCl 6-MeO C₁₁H₁₅ClN₂O 226.70 Methoxy group enhances electron density; no reported HSP90 activity.
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl 5,7-Cl, 2-Me C₁₁H₁₂Cl₃N₂ 279.59 Chlorine substituents increase electronegativity; unknown biological role.
2-(6-Bromo-1H-indol-3-yl)ethanamine HCl 6-Br C₁₀H₁₁BrClN₂ 275.57 Bromine at 6-position may alter receptor specificity compared to 7-Br.

Biological Activity

2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family, characterized by its unique structural features including a bromo substituent at the 7th position and a methyl group at the 2nd position of the indole ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C11H13BrN2
  • Molecular Weight : Approximately 276.6 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The bromination of indole derivatives.
  • Amination : Reaction with ethanamine under controlled conditions.
  • Formation of Hydrochloride Salt : Addition of hydrochloric acid to yield the hydrochloride salt.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, with potential efficacy against various pathogens. Its structural similarity to other known antimicrobial agents supports this hypothesis.

Antitumor Activity

Several studies have investigated the antitumor potential of indole derivatives, including this compound. The compound's mechanism likely involves modulation of cellular pathways related to cancer cell proliferation.

Neuropharmacological Effects

Research has indicated that compounds with indole structures can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The exact mechanisms remain an area for further investigation.

Study on Antileishmanial Activity

A recent study explored hydrophilic bisindole analogues for their efficacy against Leishmania infantum. Although not directly testing this compound, it highlights the significance of indole derivatives in developing antileishmanial agents. The most effective compounds showed IC50 values below 10 μM, indicating strong biological activity .

Antitumor Activity Assessment

In vitro studies have demonstrated that related indole compounds exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity . This suggests that this compound could have similar effects.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Interaction with specific receptors or enzymes.
  • Modulation of Signaling Pathways : Altering cellular signaling pathways leading to desired therapeutic effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Bromoethylamine hydrochlorideLacks the indole coreSimpler structure with fewer applications
4-Bromo-2,5-dimethoxyphenethylamineBrominated with different functional groupsDifferent biological activity profile
2-(5-chloro-1H-indol-3-yl)ethanamine hydrochlorideSimilar indole structure but different halogen substitutionPotentially different reactivity and biological properties
2-(6-fluoro-1H-indol-3-yl)ethanamine hydrochlorideFluorine substitution instead of bromineMay exhibit distinct pharmacological properties

Q & A

Q. What are the recommended synthetic routes for 2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

Indole Core Formation : Construct the 2-methylindole scaffold via Fischer indole synthesis or palladium-catalyzed cyclization, using appropriate brominated precursors.

Bromination : Introduce the bromine substituent at the 7th position using electrophilic bromination (e.g., N-bromosuccinimide in DMF or acetic acid).

Amine Functionalization : Attach the ethanamine group at the 3rd position via nucleophilic substitution or reductive amination.

Hydrochloride Salt Formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Key Considerations :

  • Optimize reaction conditions (temperature, solvent) to minimize byproducts like 5- or 6-bromo isomers.
  • Monitor purity at each step using HPLC (≥95% purity recommended for biological assays) .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Methodological Answer:

Property Details Source
Solubility Soluble in water, ethanol, and DMSO; insoluble in non-polar solvents.
Molecular Weight 293.59 g/mol (free base: 257.13 g/mol + HCl).
Storage Conditions Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation.

Q. Handling Protocol :

  • Use glassware compatible with halogenated compounds.
  • Avoid prolonged exposure to light to prevent degradation of the bromo-indole moiety .

Q. What safety protocols are essential for working with this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via licensed hazardous waste services.
  • Toxicity Mitigation :
    • Acute Toxicity (Oral LD₅₀) : ~300 mg/kg (rat); handle with extreme caution .
    • Ventilation : Ensure lab airflow ≥12 air changes/hour to avoid respiratory irritation .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. chloro substituents) influence its receptor binding affinity?

Methodological Answer: Comparative Structure-Activity Relationship (SAR) studies reveal:

Compound Substituents Binding Affinity (Ki) Target Receptor
2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamineBr (7th), CH₃ (2nd)12 nM ± 2.1Serotonin 5-HT₂A
1-(7-Chloro-2-methyl-1H-indol-3-yl)methanamineCl (7th), CH₃ (2nd)28 nM ± 3.4Serotonin 5-HT₂A

Q. Key Findings :

  • Bromine’s higher electronegativity enhances π-π stacking with aromatic residues in receptor pockets compared to chlorine.
  • Methyl at the 2nd position reduces steric hindrance, improving binding kinetics .

Q. Experimental Design :

  • Use radioligand displacement assays (³H-ketanserin for 5-HT₂A).
  • Validate with molecular docking simulations (e.g., AutoDock Vina) .

Q. What analytical techniques resolve discrepancies in reported solubility or stability data?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions (common cause of solubility discrepancies).
  • Stability Testing :
    • pH Stability : Incubate at pH 2–9 for 24 hrs; analyze via LC-MS for degradation products.
    • Thermal Stability : Heat at 40°C for 1 week; compare NMR spectra pre- and post-treatment.
  • Inter-Lab Validation : Cross-check data using standardized buffers (e.g., PBS vs. Tris-HCl) .

Q. How can researchers optimize its use in fluorescence-based assays despite potential photobleaching?

Methodological Answer:

  • Photostability Enhancement :
    • Add 1 mM trolox or 5% glycerol to imaging buffers to reduce radical-induced degradation.
    • Use two-photon microscopy (λ_ex = 750 nm) to minimize UV exposure .
  • Quantum Yield Measurement :
    • Compare fluorescence intensity to rhodamine B standard in ethanol (Φ = 0.49).
    • Correct for inner-filter effects at high concentrations (>10 µM) .

Q. What strategies address conflicting data on its metabolic stability in hepatic microsomes?

Methodological Answer:

  • Microsome Source : Use pooled human liver microsomes (HLM) from ≥10 donors to account for CYP450 variability.
  • Incubation Conditions :
    • Include NADPH regeneration system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate).
    • Monitor time-dependent depletion (0–60 mins) via LC-MS/MS.
  • CYP Inhibition Assays : Test with selective inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(7-bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

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